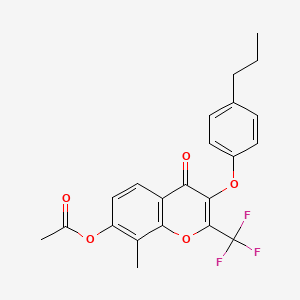

8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Description

Properties

IUPAC Name |

[8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3O5/c1-4-5-14-6-8-15(9-7-14)29-20-18(27)16-10-11-17(28-13(3)26)12(2)19(16)30-21(20)22(23,24)25/h6-11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRLZMLHGGHLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multiple steps, starting with the formation of the chromen-4-one core. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: This can be achieved through the condensation of appropriate phenols with aldehydes or ketones under acidic conditions.

Introduction of the Propyl Group: The propyl group is introduced via a nucleophilic substitution reaction, where a propyl halide reacts with the phenol derivative.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl sulfone or trifluoromethyl iodide.

Acetylation: Finally, the acetate group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the propyl group, using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

Substitution: Alkyl halides (e.g., propyl chloride), amines, and polar aprotic solvents (e.g., dimethylformamide, DMF).

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, or alcohols.

Reduction Products: Alcohols or amines.

Substitution Products: Alkylated or amino-substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its fluorescence properties can be exploited in imaging techniques.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Substituents in Chromone Derivatives

| Compound Name | Position 2 | Position 3 | Position 7 | Position 8 |

|---|---|---|---|---|

| Target Compound | CF₃ | 4-propylphenoxy | Acetate | Methyl |

| 4-oxo-3-phenoxy-2-(trifluoromethyl) analog | CF₃ | Phenoxy | Acetate | - |

| N-(4-oxo-2-CF₃-chromen-7-yl) benzamides | CF₃ | - | Benzamide | - |

| 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate | - | Acetyl (position 8) | Acetate | Methyl |

| 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate | - | 4-Methoxyphenyl | Acetate | - |

Key Observations :

- Trifluoromethyl Group : Present in the target compound and N-benzamide derivatives (), this group enhances electrophilicity and resistance to oxidative metabolism , improving drug-likeness .

- 4-Propylphenoxy vs.

- Acetate vs. Benzamide : The acetate group at position 7 (target compound) may act as a prodrug , improving solubility, whereas benzamide derivatives () directly engage in hydrogen bonding with biological targets .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Selected Chromones

- The target compound’s structural analog () has a planar chromone core stabilized by conjugated π-systems.

- Hydrogen bonding : Acetate and carbonyl groups in similar compounds participate in intermolecular hydrogen bonds, influencing crystal stability .

Table 3: Cytotoxicity of Chromone Derivatives

Insights :

- The target compound’s propylphenoxy group may enhance target affinity compared to methoxyphenyl or fluorophenyl analogs (), though direct data is lacking.

- Acetate vs. Free Hydroxyl : Acetylation at position 7 (target compound) likely improves oral bioavailability compared to hydroxylated analogs, as seen in puerarin derivatives ().

Biological Activity

The compound 8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a member of the chromone family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and membrane permeability.

The biological activity of this compound is attributed to several mechanisms:

-

Inhibition of Enzymes : The compound exhibits inhibitory effects on various enzymes, including:

- Cholinesterases : Important for neurotransmission.

- Cyclooxygenase (COX) : Involved in inflammation and pain pathways.

- Lipoxygenases (LOX) : Related to inflammatory processes.

- Antioxidant Activity : The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects on cancer cell lines, making it a candidate for anticancer therapies.

In Vitro Studies

Recent studies have focused on the in vitro biological activities of related compounds. For instance, derivatives containing the trifluoromethyl group were tested against cholinesterases and showed moderate inhibition:

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | COX-2 Inhibition (%) |

|---|---|---|---|

| 3b | 10.4 | 7.7 | 30 |

| 3e | 5.4 | 9.9 | 25 |

These results highlight the potential of these compounds in treating neurodegenerative diseases and inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interactions between the compound and its target enzymes. The docking analysis indicates that the trifluoromethyl group forms hydrogen bonds with key residues in the active sites of cholinesterases and COX enzymes, enhancing binding affinity and specificity .

Case Studies

- Anti-Cancer Activity : In a study evaluating cytotoxic effects against breast cancer cell lines (MCF-7), compounds similar to this compound demonstrated significant cell death at concentrations as low as 5 μM .

- Anti-inflammatory Effects : Research has shown that derivatives of this compound can reduce inflammation markers in vitro, suggesting a potential role in managing conditions like arthritis and other inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.